molecular formula C18H23N5O2 B6449682 5-methyl-2-{[2-(1-methyl-1H-pyrazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine CAS No. 2548999-27-3

5-methyl-2-{[2-(1-methyl-1H-pyrazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

Cat. No.: B6449682
CAS No.: 2548999-27-3
M. Wt: 341.4 g/mol
InChI Key: FSLVUZZFCGRBAK-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a methoxy group linked to a bicyclic octahydrocyclopenta[c]pyrrol moiety, which is further functionalized with a 1-methyl-1H-pyrazole-4-carbonyl group. Synthesis typically involves coupling reactions between pyrimidine intermediates and functionalized bicyclic precursors under reflux conditions with catalysts such as triethylamine or p-toluenesulfonic acid in polar aprotic solvents like DMF or 1,4-dioxane .

Properties

IUPAC Name

[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-13-6-19-17(20-7-13)25-12-18-5-3-4-15(18)10-23(11-18)16(24)14-8-21-22(2)9-14/h6-9,15H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLVUZZFCGRBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several pyrimidine and pyrrolo/pyrazole derivatives:

Compound Name Key Structural Features Molecular Weight (g/mol) LogP Reference
Target Compound Pyrimidine + octahydrocyclopenta[c]pyrrol + 1-methyl-1H-pyrazole-4-carbonyl ~400 (estimated) ~2.5*
5-Methyl-2-((3aR,5r,6aS)-5-(2-(Trifluoromethyl)Phenyl)-Hexahydrocyclopenta[c]Pyrrol-2(1H)-yl)Pyrimidine-4-Carboxylic Acid (42) Pyrimidine-carboxylic acid + trifluoromethylphenyl-substituted bicyclic pyrrol 433.37 3.1
4-Methoxy-2-(5-Methoxy-3-Methylpyrazol-1-yl)Pyrimidine Pyrimidine + methoxy groups + 3-methylpyrazole 220.23 1.01
5-Amino-1-{[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Thio]Acetyl}-3-Methyl-1H-Pyrazole-4-Carbonitrile (8a) Pyrazole + oxadiazole-thioacetyl + cyano group 341.1 2.8*

*Note: LogP values marked with * are estimated using analogous compounds.

Key Observations :

  • The target compound’s octahydrocyclopenta[c]pyrrol system distinguishes it from simpler pyrimidine derivatives (e.g., 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)pyrimidine ), likely enhancing steric interactions with biological targets .
Pharmacological Activity
  • Compound 42: Demonstrates potent antagonism against Retinol Binding Protein 4 (RBP4), a therapeutic target for age-related macular degeneration and diabetes .
  • 5-Amino-1-{[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Thio]Acetyl}-3-Methyl-1H-Pyrazole-4-Carbonitrile (8a): Exhibits moderate antimicrobial activity (MIC: 8–16 µg/mL against S. aureus), attributed to the oxadiazole-thioacetyl group .
  • The pyrazole-carbonyl group may mimic carboxylic acid interactions in target binding .

Yield Comparison :

  • Target compound analogs: ~50–60% yield under optimized conditions .

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